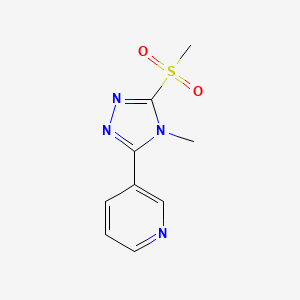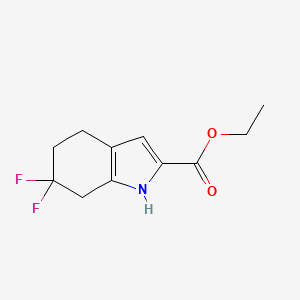
Methyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl adipate involves the ozonolytic cleavage of cyclohexene. The process includes the following steps :
- Cyclohexene is dissolved in dichloromethane and methanol.
- The solution is cooled to approximately -78°C.
- Ozone is bubbled through the solution until it turns blue.
- The solution is then treated with p-toluenesulfonic acid and neutralized with sodium bicarbonate.
- The product is extracted and purified through distillation.
Another method involves the methanolysis of ε-caprolactone followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl adipate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired product, but common reagents include halogens and acids.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or aldehydes.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces a variety of substituted esters and acids.
Wissenschaftliche Forschungsanwendungen
Methyl adipate is widely used in scientific research due to its versatility :
Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: Research into its potential therapeutic effects and its role in drug synthesis is ongoing.
Wirkmechanismus
The mechanism of action of Methyl adipate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in metabolic reactions that lead to the formation of different products. The exact pathways and targets depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxohexanoic acid: A medium-chain fatty acid with similar structural features.
Methyl 6,6-dimethoxyhexanoate: Another derivative used in organic synthesis.
Uniqueness
Methyl adipate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H11O4- |
|---|---|
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)/p-1 |
InChI-Schlüssel |
UOBSVARXACCLLH-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8814818.png)



![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)

![6-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8814863.png)


